molecular formula C21H26N2O4S B2553931 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide CAS No. 1171806-31-7

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide

Cat. No.: B2553931
CAS No.: 1171806-31-7
M. Wt: 402.51
InChI Key: FPCLZGVZWCZVBD-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide typically involves a multi-step process:

  • Formation of the tetrahydroquinoline core: : This can be achieved through the Povarov reaction, where an aniline derivative reacts with an alkene and an aldehyde under acidic conditions to form the tetrahydroquinoline ring.

  • Methoxyacetylation: : The tetrahydroquinoline intermediate undergoes acylation with 2-methoxyacetic anhydride in the presence of a Lewis acid catalyst to introduce the methoxyacetyl group.

  • Sulfonamide formation: : Finally, the methoxyacetylated tetrahydroquinoline is reacted with 4-propylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the target sulfonamide compound.

Industrial Production Methods: Industrial production often scales up these reactions using batch or continuous flow reactors, optimizing conditions such as temperature, pressure, and solvent choice to increase yield and purity. The use of high-throughput screening and process analytical technology (PAT) ensures consistent product quality.

Types of Reactions:

  • Oxidation: : The tetrahydroquinoline core can undergo oxidative transformations, often yielding quinoline derivatives.

  • Reduction: : The methoxyacetyl group can be reduced to a primary alcohol under hydrogenation conditions.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, especially in the presence of strong bases.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate (KMnO4) or manganese dioxide (MnO2) in an organic solvent.

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen gas (H2).

  • Substitution: : Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.

Major Products:

  • Oxidation: : Quinoline derivatives.

  • Reduction: : Primary alcohol derivatives.

  • Substitution: : Various substituted sulfonamides, depending on the nucleophile used.

Scientific Research Applications

Chemistry: : N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide serves as a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and sulfonamide-based drugs.

Biology: : This compound has shown potential as a biological probe due to its unique structural features, allowing for the investigation of various biochemical pathways and interactions.

Medicine: : Its structural motif is reminiscent of certain pharmacophores found in bioactive molecules, making it a potential candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Industry: : The compound's diverse reactivity makes it useful in the development of novel materials, including polymers and coatings, which benefit from its unique chemical properties.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, receptor modulator, or signaling pathway antagonist, depending on its structural compatibility with the target site.

Similar Compounds

  • N-(1-(2-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide: : This compound lacks the methoxy group, which may influence its reactivity and biological activity.

  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzenesulfonamide: : The substitution of a propyl group with an ethyl group may affect its physical properties and chemical reactivity.

  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide: : A methyl group instead of a propyl group can lead to differences in steric and electronic effects.

Uniqueness: : this compound stands out due to the specific combination of its functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the methoxyacetyl group, in particular, may enhance its solubility and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-5-16-7-11-19(12-8-16)28(25,26)22-18-10-9-17-6-4-13-23(20(17)14-18)21(24)15-27-2/h7-12,14,22H,3-6,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCLZGVZWCZVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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